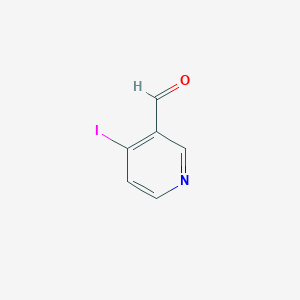

4-Iodo-3-pyridinecarboxaldehyde

Description

Properties

IUPAC Name |

4-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQMBXMYGRGVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into the Reactivity of 4 Iodo 3 Pyridinecarboxaldehyde

Transformations at the Aldehyde Moiety

The aldehyde functional group is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions and Subsequent Derivatization

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. numberanalytics.commasterorganicchemistry.com The polarized nature of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent electrophile. masterorganicchemistry.com This allows it to react with a wide array of nucleophiles. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.com This intermediate can then be protonated to yield the final addition product. libretexts.org The reaction can be catalyzed by either acid or base. In basic conditions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

For 4-iodo-3-pyridinecarboxaldehyde, nucleophilic addition reactions can lead to a diverse range of derivatives. For instance, the addition of cyanide ions (from a source like KCN) results in the formation of a cyanohydrin. libretexts.org Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols.

Table 1: Examples of Nucleophilic Addition Reactions with this compound

| Nucleophile | Reagent Example | Product Type |

| Cyanide | KCN/H+ | Cyanohydrin |

| Hydride | NaBH4 | Primary Alcohol |

| Alkyl/Aryl | RMgX or RLi | Secondary Alcohol |

| Alcohol | ROH/H+ | Hemiacetal/Acetal |

| Amine | RNH2 | Imine (Schiff base) |

This table provides illustrative examples of common nucleophilic addition reactions.

Subsequent derivatization of the initial addition products can lead to more complex molecular architectures. For example, the hydroxyl group of the cyanohydrin can be further reacted, or the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Condensation Pathways for Imine and Related Heterocycle Formation

The reaction of the aldehyde group of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically proceeds through a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the imine.

This imine-forming reaction is a gateway to the synthesis of various nitrogen-containing heterocycles. For instance, intramolecular reactions or subsequent cyclization reactions with other reagents can lead to the formation of fused ring systems. The reactivity of the aryl iodide at the 4-position can be exploited in tandem with these condensation reactions to build complex molecular scaffolds.

Redox Reactions and Functional Group Interconversions

The aldehyde group of this compound can undergo both oxidation and reduction, allowing for the interconversion of functional groups.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O). The resulting 4-iodo-3-pyridinecarboxylic acid is a valuable synthetic intermediate in its own right.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol (4-iodopyridin-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent can be important to avoid unwanted side reactions, particularly with the reactive aryl iodide.

Cross-Coupling Reactions at the Aryl Iodide Position

The carbon-iodine bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these reactions. nih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position of the pyridine (B92270) ring. For example, reacting this compound with phenylboronic acid under Suzuki-Miyaura conditions would yield 4-phenyl-3-pyridinecarboxaldehyde. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the efficiency and outcome of the coupling. researchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 4-Phenyl-3-pyridinecarboxaldehyde |

| 2-Thiopheneboronic acid | Pd(dppf)Cl2 | K2CO3 | 4-(Thiophen-2-yl)-3-pyridinecarboxaldehyde |

| Methylboronic acid | Pd(OAc)2/SPhos | Cs2CO3 | 4-Methyl-3-pyridinecarboxaldehyde |

This table illustrates the versatility of the Suzuki-Miyaura coupling for introducing different organic fragments.

Stille, Sonogashira, and Heck Reactions with Diverse Partners

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be effectively employed with this compound to introduce diverse functionalities.

Stille Coupling: This reaction couples the aryl iodide with an organotin compound (organostannane). While effective, the toxicity of organotin reagents is a significant drawback compared to the more environmentally benign organoboron reagents used in Suzuki coupling. libretexts.org

Sonogashira Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Reacting this compound with a terminal alkyne, such as phenylacetylene, under Sonogashira conditions would yield 4-(phenylethynyl)-3-pyridinecarboxaldehyde.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. youtube.com This reaction can be used to introduce vinyl groups at the 4-position of the pyridine ring. For instance, the reaction of this compound with styrene (B11656) would lead to the formation of 4-(2-phenylvinyl)-3-pyridinecarboxaldehyde.

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of a vast array of complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.

Buchwald-Hartwig Amination and Other C-N/C-O Bond Formations

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in the synthesis of a vast array of biologically active molecules and functional materials. For a substrate like this compound, the palladium-catalyzed Buchwald-Hartwig amination represents a powerful and versatile method for creating C-N bonds. wikipedia.orgnih.gov

The Buchwald-Hartwig reaction facilitates the coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org The general catalytic cycle involves the oxidative addition of the aryl halide (in this case, the C-I bond of this compound) to a Pd(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylpyridine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgwuxiapptec.com

The reactivity of the C-I bond in this compound makes it an excellent electrophilic partner for this transformation. While aryl iodides are highly reactive in the oxidative addition step, the iodide anion formed can sometimes have an inhibitory effect on the catalyst. wuxiapptec.comrug.nl However, careful selection of ligands and reaction conditions can overcome this challenge. The choice of phosphine (B1218219) ligand is critical and is often tailored to the specific class of amine being coupled. For instance, bulky, electron-rich biaryl phosphine ligands such as RuPhos and BrettPhos have shown exceptional efficacy in coupling a wide range of primary and secondary amines, including those that are sterically hindered or possess sensitive functional groups. libretexts.orgnih.gov

The reaction is typically carried out in the presence of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), in an aprotic polar solvent like dioxane or toluene (B28343) at elevated temperatures (80-110 °C). wuxiapptec.comnih.gov The presence of the aldehyde group at the C3 position introduces an electron-withdrawing feature, which can influence the electronic properties of the pyridine ring and its reactivity in the catalytic cycle.

Below is a representative table illustrating potential Buchwald-Hartwig amination reactions with this compound, based on established protocols for similar heteroaryl halides. nih.govnih.gov

Table 1: Representative Buchwald-Hartwig Amination Reactions

| Amine Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Dioxane | 100 | 4-(Morpholin-4-yl)-3-pyridinecarboxaldehyde |

| Aniline | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 110 | 4-(Phenylamino)-3-pyridinecarboxaldehyde |

| tert-Butylamine | Pd-G3-XPhos | K₃PO₄ | tert-Amyl alcohol | 100 | 4-(tert-Butylamino)-3-pyridinecarboxaldehyde |

Similar to C-N bond formation, palladium-catalyzed methods can also be employed for the synthesis of aryl ethers (C-O bonds) from aryl halides and alcohols, providing a milder alternative to the traditional Ullmann condensation. wikipedia.orgorganic-chemistry.org

Exploration of Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. tcichemicals.comuni-halle.de this compound is an excellent candidate for inclusion in MCRs, primarily serving as the aldehyde component.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that produces α-acylamino carboxamide derivatives from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. tcichemicals.comwikipedia.org The reaction is typically self-catalyzed and proceeds rapidly upon mixing the components, often in a polar solvent like methanol. wikipedia.org The mechanism initiates with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide, followed by the addition of the carboxylate anion and a final, irreversible Mumm rearrangement to yield the stable bis-amide product. wikipedia.orgorganic-chemistry.org

The versatility of the Ugi reaction allows for the rapid generation of diverse chemical libraries. By varying each of the four components, a vast array of complex structures can be synthesized from simple precursors. The 4-iodo-3-pyridyl scaffold from the starting aldehyde can be retained in the final product, offering a handle for subsequent post-MCR modifications, such as Suzuki or Sonogashira coupling reactions at the C-I bond.

The table below illustrates the potential for structural diversity using this compound in a Ugi-4CR.

Table 2: Exemplary Ugi Four-Component Reactions

| Amine | Carboxylic Acid | Isocyanide | Expected Product Scaffold |

|---|---|---|---|

| Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-Benzyl-2-(N-(tert-butyl)acetamido)-2-(4-iodo-3-pyridyl)acetamide |

| Cyclohexylamine | Benzoic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(N-(cyclohexyl)benzamido)-2-(4-iodo-3-pyridyl)acetamide |

| Methylamine | Propionic Acid | Benzyl isocyanide | N-Methyl-2-(N-(benzyl)propionamido)-2-(4-iodo-3-pyridyl)acetamide |

Beyond the Ugi reaction, this compound could participate in other MCRs, such as the three-component reaction with 2-aminopyridines and diazo esters to form pyrido[1,2-α]pyrimidin-4-ones, further expanding its synthetic utility. nih.gov

Stereoelectronic Effects and Regioselectivity in Reactions

The reactivity and regioselectivity of this compound are governed by a complex interplay of stereoelectronic effects originating from its constituent parts: the pyridine ring, the iodo substituent, and the formyl group.

The pyridine nitrogen atom is a key player, acting as a Lewis base. It can coordinate to metal catalysts or reagents, influencing the outcome of reactions. For example, coordination of a Lewis acid like B₃H₇ to the pyridine nitrogen induces an intramolecular charge transfer, making the pyridine ring more electron-deficient and activating it for nucleophilic attack, particularly at the C4 position. nih.gov This principle underlies the regioselective functionalization of pyridines.

In the context of this compound, two primary sites of reactivity exist: the C4 position bearing the iodine atom and the C3 position with the aldehyde.

Reactions at the C4-Position: The carbon-iodine bond is the primary site for metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination (as discussed in 3.2.3), Suzuki, Heck, and Sonogashira couplings. The regioselectivity is dictated by the mechanism of oxidative addition of the Pd(0) catalyst into the C-I bond, which is the most labile point for such insertions. In potential nucleophilic aromatic substitution (SNAr) reactions, the C4 position is activated towards attack by the electron-withdrawing nature of the pyridine ring nitrogen and further enhanced by the C3-formyl group. The iodine atom serves as an excellent leaving group in such transformations. Direct C4-amination of pyridines via nucleophilic substitution of hydrogen (SNH) has been shown to proceed through 4-pyridyl pyridinium (B92312) salt intermediates, underscoring the inherent preference for functionalization at this position. nih.gov

Reactions involving the C3-Formyl Group: The aldehyde is a classic electrophile, readily undergoing nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions) and reductive amination. It is also the key functional group for participation in multi-component reactions like the Ugi and Passerini reactions.

The stereoelectronic environment of the molecule dictates which reaction pathway is favored under a given set of conditions. For instance, under palladium catalysis with a suitable amine and base, a Buchwald-Hartwig amination at C4 is expected. nih.gov Conversely, in the presence of an amine, a carboxylic acid, and an isocyanide, a Ugi reaction at the C3-aldehyde is the likely outcome. organic-chemistry.org The electron-withdrawing effect of the C3-formyl group deactivates the pyridine ring slightly for electrophilic aromatic substitution but activates the C4 position for nucleophilic attack, a classic example of substituent effects in heterocyclic chemistry.

Applications of 4 Iodo 3 Pyridinecarboxaldehyde in Complex Molecular Architectures

Building Block in Heterocyclic Chemistry

The dual reactivity of 4-iodo-3-pyridinecarboxaldehyde makes it a valuable precursor for the synthesis of diverse heterocyclic systems. The aldehyde functionality provides a handle for initial cyclization or functional group transformations, while the iodo substituent allows for subsequent carbon-carbon and carbon-heteroatom bond formations, leading to the construction of elaborate polycyclic structures.

This compound is instrumental in the synthesis of pyridine-fused polycyclic compounds. For instance, it can be utilized in reactions leading to the formation of complex heterocyclic systems like pyrano[4,3-b]quinolines. In one synthetic approach, ortho-alkynyl aldehydes undergo iodine-catalyzed electrophilic cyclization to yield iodo-substituted pyran-fused systems. rsc.org While this example illustrates a general strategy, the specific use of this compound as the starting aldehyde would be a logical extension for creating pyridine-fused analogs. The iodo group in the resulting polycycle remains available for further functionalization, enabling the creation of a library of derivatives.

A representative reaction scheme is the synthesis of 4-iodo-3-phenyl-1H-pyrano[4,3-b]quinolin-1-one, which is achieved through the cyclization of a suitable precursor. rsc.org

Table 1: Examples of Pyridine-Fused Polycycles

| Compound Name | Molecular Formula | Precursor |

| 4-iodo-3-phenyl-1H-pyrano[4,3-b]quinolin-1-one | C19H11INO2 | 2-alkynylbenzaldehyde derivative |

| 4-iodo-3-p-tolyl-1H-pyrano[4,3-b]quinolin-1-one | C20H13INO2 | 2-alkynylbenzaldehyde derivative |

The aldehyde group of this compound is a key feature that allows it to act as a precursor for quinolines and isoquinolines, which are important structural motifs in many biologically active compounds. wikipedia.orgscribd.com For instance, in the Doebner synthesis, aldehydes can react with anilines and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov By employing this compound in such reactions, iodo-substituted quinolines can be prepared, which can then undergo further modifications.

Similarly, various synthetic methods for isoquinolines, such as the Pomeranz-Fritsch reaction, utilize benzaldehydes as starting materials. wikipedia.org The use of this compound in these syntheses would provide access to 4-iodoisoquinoline (B189533) derivatives, which are valuable intermediates for more complex molecules. The reactivity of the iodo group allows for the introduction of diverse substituents at the 4-position of the isoquinoline (B145761) core through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Intermediate in the Synthesis of Bioactive Scaffolds

The structural features of this compound make it an important intermediate in the generation of scaffolds with potential biological activity. Its ability to participate in a variety of chemical transformations allows for the creation of diverse molecular libraries for drug discovery.

The generation of structurally diverse compound libraries is a cornerstone of modern drug discovery. nih.gov this compound is an ideal scaffold for this purpose. The aldehyde can be converted into a variety of functional groups, such as amines, alcohols, and carboxylic acids, or used in multicomponent reactions to rapidly build molecular complexity. Subsequently, the iodo group can be used as a handle for a wide range of palladium-catalyzed cross-coupling reactions to introduce a second point of diversity. This two-pronged approach allows for the efficient generation of large libraries of compounds with diverse substitution patterns around the pyridine (B92270) core, increasing the probability of identifying molecules with desired biological activities. nih.gov

Table 2: Potential Reactions for Library Generation using this compound

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Structure |

| Reductive Amination | Aldehyde | Primary/Secondary Amines, NaBH3CN | Substituted Aminomethylpyridines |

| Wittig Reaction | Aldehyde | Phosphonium Ylides | Substituted Vinylpyridines |

| Grignard Reaction | Aldehyde | Grignard Reagents | Secondary Alcohols |

| Suzuki Coupling | Iodo Group | Boronic Acids/Esters, Pd catalyst | Aryl/Heteroaryl-substituted Pyridines |

| Sonogashira Coupling | Iodo Group | Terminal Alkynes, Pd/Cu catalyst | Alkynyl-substituted Pyridines |

| Buchwald-Hartwig Amination | Iodo Group | Amines, Pd catalyst | Amino-substituted Pyridines |

Contribution to Advanced Materials Chemistry

The application of this compound extends beyond medicinal chemistry into the realm of advanced materials. The pyridine moiety is a well-known component in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electron-deficient nature. The aldehyde and iodo functionalities of this compound provide convenient handles for incorporating this building block into larger conjugated systems.

For example, the aldehyde group can be used to synthesize stilbene-like structures through Wittig or Horner-Wadsworth-Emmons reactions, while the iodo group allows for the extension of conjugation through Suzuki or Stille coupling reactions. This enables the synthesis of tailored organic materials with specific electronic and photophysical properties. The ability to create well-defined, conjugated oligomers and polymers containing the this compound unit is of significant interest for the development of novel functional materials.

Computational and Advanced Spectroscopic Investigations of 4 Iodo 3 Pyridinecarboxaldehyde and Its Transformations

Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the geometric and electronic properties of molecules. For 4-Iodo-3-pyridinecarboxaldehyde, DFT calculations can provide invaluable insights into its conformational preferences and the distribution of electron density, which are key determinants of its chemical behavior.

Prediction of Reactivity Hotspots and Reaction Barriers

DFT calculations can be employed to predict the most likely sites for nucleophilic and electrophilic attack on this compound. The presence of the electron-withdrawing aldehyde group and the electronegative iodine atom, as well as the pyridine (B92270) nitrogen, creates a complex electronic landscape. Reactivity indicators derived from DFT, such as the Fukui functions, can quantify the susceptibility of each atom in the molecule to attack.

Molecular Electrostatic Potential and Frontier Orbital Analysis

The Molecular Electrostatic Potential (MEP) surface is a key output of DFT calculations that visualizes the charge distribution of a molecule. For this compound, the MEP would be expected to show a region of negative potential (typically colored red) around the carbonyl oxygen and the pyridine nitrogen, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, regions of positive potential (blue) would be anticipated around the aldehydic proton and the hydrogen atoms on the pyridine ring, highlighting them as potential sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of electronic structure analysis. The energy and localization of these orbitals are fundamental to understanding a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In a molecule like this compound, the HOMO is likely to be localized on the pyridine ring and the iodine atom, suggesting these are the primary sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is expected to be centered on the carbonyl group and the pyridine ring, indicating that nucleophilic attack will preferentially occur at the aldehyde carbon.

The HOMO-LUMO energy gap is a crucial parameter that correlates with the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. DFT calculations on related selenium-containing pyridine derivatives have utilized the B3LYP/6-311G(d,p) basis set to determine these properties and correlate them with biological activity. nih.gov

Table 1: Representative Frontier Orbital Energies for a Substituted Pyridine Derivative (Illustrative) Note: This data is illustrative for a related heterocyclic system and not specific to this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a virtual laboratory to explore the detailed step-by-step mechanisms of chemical reactions, which can be difficult to determine experimentally.

Transition State Characterization and Kinetic Studies

For any proposed reaction mechanism involving this compound, computational methods can be used to locate and characterize the transition state (TS) structures. The TS is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. By calculating the vibrational frequencies of the TS, chemists can confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).

Once the energies of the reactants, transition states, and products are known, kinetic parameters such as the rate constant can be estimated using transition state theory. This allows for a quantitative comparison of different possible reaction pathways. For example, in the synthesis of derivatives from this compound, computational studies could predict whether a reaction proceeds via a concerted or a stepwise mechanism.

Solvent Effects and Catalytic Cycle Analysis

The solvent in which a reaction is conducted can have a profound impact on its mechanism and rate. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of different solvents into the calculations. This is particularly important for a polar molecule like this compound.

In cases where a transformation of this compound is catalyzed, for instance in a cross-coupling reaction at the iodo position, computational chemistry can be used to model the entire catalytic cycle. This involves calculating the energies of all intermediates and transition states in the cycle, providing a detailed understanding of the catalyst's role and helping to optimize reaction conditions. Studies on palladium-catalyzed cross-coupling reactions of other polyhaloheterocycles have shown that the oxidative addition step is influenced by the distortion energy of the carbon-halogen bond and the interaction between the heterocycle's LUMO and the palladium catalyst's HOMO. baranlab.org

Advanced Spectroscopic Techniques for In Situ Monitoring and Structural Confirmation

The definitive identification and characterization of this compound and its transformation products rely on a suite of advanced spectroscopic techniques. While a complete set of spectra for this specific molecule is not widely published, data from its isomers and analogues provide a strong basis for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would provide key information on the protons of the pyridine ring and the aldehyde. The aldehydic proton would appear as a singlet at a characteristic downfield shift (likely around 10 ppm). The ring protons would show a specific splitting pattern and chemical shifts influenced by the positions of the nitrogen, iodo, and aldehyde groups.

¹³C NMR would show distinct signals for the carbonyl carbon (typically in the 190-200 ppm region), the carbon bearing the iodine (which would be shifted upfield due to the heavy atom effect), and the other carbons of the pyridine ring.

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present. A strong absorption band around 1700-1720 cm⁻¹ would be indicative of the C=O stretch of the aldehyde. Other characteristic bands would correspond to C-H, C=N, and C=C stretching and bending vibrations of the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₄INO), the expected molecular ion peak would be at m/z 233. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation of the molecular ion region. Fragmentation would likely involve the loss of the aldehyde group (CHO) and the iodine atom.

Table 2: Spectroscopic Data for a Closely Related Analogue: 2-Chloro-4-iodopyridine-3-carboxaldehyde Source: Sigma-Aldrich sigmaaldrich.com

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃ClINO |

| Molecular Weight | 267.45 g/mol |

| Melting Point | 87-92 °C |

In-situ monitoring techniques, such as ReactIR (in-situ FT-IR) or process NMR, could be employed to follow the course of reactions involving this compound in real-time. This would allow for the observation of intermediates, the determination of reaction kinetics, and the optimization of reaction conditions for the synthesis of more complex molecules derived from this versatile building block.

Advanced NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR for Intermediates)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous structural elucidation of this compound and for tracking the formation of intermediates in its reactions. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) techniques are indispensable for detailed analysis.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons. Based on the known spectra of related compounds like 3-pyridinecarboxaldehyde (B140518) rsc.orgresearchgate.netchemicalbook.com and 4-pyridinecarboxaldehyde (B46228) chemicalbook.com, the aldehyde proton would appear as a singlet significantly downfield, likely above 10 ppm. The pyridine ring protons' chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the aldehyde group, and the iodine atom.

The ¹³C NMR spectrum will reveal six distinct carbon signals. The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the range of 190-195 ppm. The carbon atom bonded to the iodine (C4) will show a characteristic upfield shift due to the heavy atom effect of iodine, a phenomenon observed in other iodinated aromatic compounds.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation technique would be instrumental in identifying the coupling relationships between the protons on the pyridine ring. For this compound, COSY spectra would show cross-peaks between adjacent protons, confirming their connectivity. researchgate.netsdsu.educreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the ¹³C signals corresponding to the protonated carbons of the pyridine ring. researchgate.netsdsu.educreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be vital for confirming the assignment of quaternary carbons, such as the carbon of the aldehyde group and the iodine-substituted carbon, by observing their correlations with nearby protons. researchgate.netsdsu.educreative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons. In the context of reaction intermediates or derivatives of this compound, NOESY can provide valuable insights into their three-dimensional structure and stereochemistry. researchgate.net

Solid-State NMR for Intermediates:

In reactions where solid intermediates precipitate, solid-state NMR (ssNMR) can be an invaluable technique. For instance, in transformations involving the aldehyde group, such as the formation of acetals or imines, ssNMR could characterize these transient species without the need for dissolution, which might alter their structure. researchgate.net

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aldehyde-H | >10 | C=O | 190-195 |

| Pyridine-H | 7.5 - 9.0 | C-I | Upfield shifted |

| Pyridine-C | 120 - 160 |

Table 1: Predicted NMR Data for this compound

Vibrational Spectroscopy (FT-IR, Raman) for Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides critical insights into the bonding and functional groups present in this compound, which is essential for understanding reaction mechanisms.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group will be prominent, typically appearing in the region of 1700-1720 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹. The C-I stretching vibration will appear in the far-infrared region, usually below 600 cm⁻¹. Monitoring changes in these bands during a reaction, such as the disappearance of the C=O band and the appearance of new bands, can provide direct evidence of the transformation of the aldehyde group. researchgate.netresearchgate.netspectrabase.com

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. The C-I bond, for instance, often gives a more intense Raman signal than its FT-IR absorption. The symmetric breathing modes of the pyridine ring are also typically strong in the Raman spectrum. nih.govresearchgate.netresearchgate.net In mechanistic studies, surface-enhanced Raman spectroscopy (SERS) could be employed to study reactions occurring on metal surfaces, for example, in catalytic processes. researchgate.netresearchgate.net

By comparing the experimental vibrational spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. This correlation can help in identifying subtle structural changes that occur during a chemical reaction. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde | C=O stretch | 1700-1720 (strong) | 1700-1720 (weak) |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |

| Aromatic C-H | C-H stretch | >3000 (multiple bands) | >3000 (multiple bands) |

| C-I Bond | C-I stretch | <600 (weak) | <600 (strong) |

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Mass Spectrometry for Reaction Monitoring and Product Profiling

Mass spectrometry (MS) is a highly sensitive technique for monitoring the progress of reactions involving this compound and for identifying the products and byproducts. It allows for the determination of molecular weights and can provide structural information through fragmentation patterns.

For reaction monitoring, techniques like online mass spectrometry can be coupled with a reaction setup to provide real-time data. This is particularly useful for optimizing reaction conditions and for detecting transient intermediates. For example, in palladium-catalyzed cross-coupling reactions, a common transformation for iodopyridines, MS can be used to follow the consumption of the starting material and the formation of the desired product. nih.govsigmaaldrich.comnih.govyoutube.com

Product profiling by MS involves analyzing the final reaction mixture to identify all the components. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the products, which helps in confirming their identity. Fragmentation analysis (MS/MS) can further elucidate the structure of the products by breaking them down into smaller, identifiable fragments. For instance, the fragmentation of a derivative of this compound would likely involve characteristic losses, such as the loss of the aldehyde group or the iodine atom, providing clues to its structure. chemicalbook.com

Structure-Reactivity Relationship Studies through Integrated Approaches

Understanding the structure-reactivity relationships of this compound is crucial for predicting its behavior in chemical reactions and for designing new synthetic methodologies. An integrated approach that combines experimental spectroscopic data with computational modeling provides the most comprehensive insights.

The electronic properties of the pyridine ring are significantly influenced by the substituents. The nitrogen atom and the aldehyde group are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The iodine atom, being a halogen, has a dual electronic effect: it is inductively electron-withdrawing but can also participate in halogen bonding. The reactivity order in SNAr reactions of halopyridines is often F > Cl ≈ Br > I, which can be influenced by the nature of the nucleophile and the reaction conditions. nih.govsci-hub.se

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing these structure-reactivity relationships. DFT calculations can be used to:

Optimize the ground-state geometry of this compound.

Calculate molecular properties such as the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). These calculations can help identify the most reactive sites in the molecule. researchgate.netacs.orgnih.gov

Simulate spectroscopic data (NMR, IR, Raman) which can then be compared with experimental data to validate the computational model. nih.govresearchgate.net

Model reaction pathways and calculate the energies of transition states and intermediates to provide a deeper understanding of the reaction mechanism and to rationalize the observed reactivity. researchgate.net

By integrating the detailed structural information from advanced NMR and vibrational spectroscopy with the energetic and electronic insights from DFT calculations, a robust model of the structure-reactivity profile of this compound can be developed. This integrated approach is essential for the rational design of new reactions and the synthesis of novel functional molecules based on this versatile building block.

Future Research Directions and Translational Impact

Development of Novel and Unexplored Reaction Pathways

While the existing synthetic utility of 4-Iodo-3-pyridinecarboxaldehyde is primarily centered around its participation in cross-coupling and condensation reactions, a vast landscape of novel transformations remains to be explored. The unique electronic properties conferred by the electron-withdrawing aldehyde and the polarizable iodine atom on the electron-deficient pyridine (B92270) ring can be harnessed to forge new reaction pathways.

Future research could focus on:

Photoredox Catalysis: The carbon-iodine bond in this compound is a potential handle for radical generation under photoredox conditions. This could enable a host of previously inaccessible C-C and C-heteroatom bond formations, expanding the synthetic toolkit for pyridine functionalization. Research in this area could draw inspiration from studies on other pyridine derivatives, such as the exploration of novel reaction pathways for 2-pyridone [4+4] photoadducts, which demonstrates the potential for light-mediated transformations to yield complex molecular architectures. nih.gov

Transition-Metal Catalyzed C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring, facilitated by the existing substituents, could offer more atom-economical synthetic routes. Investigating the regioselectivity of such reactions would be a key challenge and a significant area of study.

Multicomponent Reactions: Designing novel multicomponent reactions that incorporate this compound would enable the rapid construction of complex, highly functionalized heterocyclic scaffolds in a single step. This approach is valuable for the efficient generation of libraries of compounds for biological screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processing offers numerous advantages, including enhanced safety, reproducibility, and scalability. The integration of this compound into flow chemistry and automated synthesis platforms is a promising avenue for future research.

Key areas of development include:

Continuous Flow Synthesis: Developing robust and efficient continuous flow protocols for the synthesis and subsequent functionalization of this compound would be a significant advancement. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline production and purification.

Automated Reaction Optimization: Machine learning algorithms can be coupled with automated flow reactors to rapidly screen and optimize reaction conditions (e.g., temperature, residence time, stoichiometry) for reactions involving this compound. This data-driven approach can accelerate the discovery of optimal synthetic protocols. For instance, machine learning has been successfully used to drive the optimization of continuous flow photoredox amine synthesis, a strategy that could be adapted for reactions with this compound. chemrxiv.org

A hypothetical example of parameters that could be optimized in an automated flow synthesis is presented in the table below.

| Parameter | Range | Optimization Goal |

| Temperature (°C) | 25 - 150 | Maximize yield, minimize byproducts |

| Residence Time (min) | 1 - 60 | Maximize conversion |

| Reagent Equivalents | 1.0 - 3.0 | Minimize waste, maximize yield |

| Catalyst Loading (mol%) | 0.1 - 5.0 | Minimize cost, maximize efficiency |

Application in Supramolecular Chemistry and Nanotechnology

The ability of the iodine atom to act as a halogen bond donor and the pyridine nitrogen as a hydrogen bond acceptor makes this compound an attractive component for the construction of complex supramolecular assemblies.

Future research in this domain could explore:

Crystal Engineering: The predictable nature of halogen and hydrogen bonding can be exploited to design and synthesize novel co-crystals and coordination polymers with desired topologies and properties. Research has already shown that iodo-substituted benzoic acids can react with pyridine-containing molecules to form extended 1-D and 2-D architectures through a combination of hydrogen and halogen bonds. nih.gov This principle can be directly applied to this compound to create functional materials.

Functional Nanomaterials: The aldehyde group can be used to anchor this compound onto the surface of nanoparticles, creating functionalized nanomaterials. nih.govresearchgate.netmdpi.com The exposed iodo-pyridine moiety could then serve as a recognition site or a catalytic center. Such materials could find applications in sensing, catalysis, and drug delivery. uchicago.edu

The table below illustrates the key intermolecular interactions that can be exploited in the supramolecular assembly of this compound.

| Interaction Type | Donor | Acceptor | Potential Application |

| Halogen Bond | C-I | Pyridine-N, O, other Lewis bases | Crystal engineering, molecular recognition |

| Hydrogen Bond | C-H | Pyridine-N, Aldehyde-O | Directing self-assembly |

| Coordination Bond | Pyridine-N | Metal ions | Formation of metal-organic frameworks (MOFs) |

Biocatalytic Approaches for Synthesis and Transformation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The application of enzymes to the synthesis and modification of this compound is a largely unexplored but potentially fruitful area of research.

Potential biocatalytic applications include:

Enzymatic Synthesis: The use of enzymes, such as oxidases or dehydrogenases, could provide a mild and efficient route to this compound from the corresponding alcohol.

Asymmetric Transformations: Enzymes like ketoreductases could be employed for the stereoselective reduction of the aldehyde group to a chiral alcohol, a valuable synthon for the synthesis of enantiomerically pure compounds.

Enzymatic Derivatization: Other enzymes could be used to perform selective transformations on the pyridine ring or to conjugate other molecules to the aldehyde group, expanding the molecular diversity accessible from this starting material.

Potential for Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. rjptonline.org These tools can be applied to accelerate the discovery and optimization of reactions involving this compound.

Key applications of AI and ML include:

Reaction Outcome Prediction: Machine learning models, trained on large datasets of chemical reactions, can predict the likely products and yields of reactions involving this compound under various conditions. eurekalert.orgchemintelligence.comucla.edu This can help chemists to prioritize experiments and avoid unproductive reaction pathways.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can suggest novel and efficient synthetic routes to target molecules that incorporate the this compound scaffold.

Optimization of Reaction Conditions: As mentioned in the context of flow chemistry, ML algorithms can be used to efficiently explore the vast parameter space of a chemical reaction to identify the optimal conditions for yield, selectivity, and other desired outcomes. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.orgsemanticscholar.org This approach can significantly reduce the experimental effort required for process development.

The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this compound in the years to come.

Q & A

Q. What are the common synthetic routes for 4-Iodo-3-pyridinecarboxaldehyde, and how can researchers optimize yield?

- Methodological Answer : Synthesis often involves halogenation or substitution on pyridine scaffolds. For example, iodination of 3-pyridinecarboxaldehyde derivatives can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., AlCl₃). Evidence from similar iodo-pyridine compounds, such as 2-Chloro-4-iodonicotinaldehyde oxime, suggests that reaction conditions (temperature, solvent polarity) significantly impact regioselectivity and yield . Optimization requires monitoring via TLC or HPLC and adjusting stoichiometric ratios of iodinating agents.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed values with literature data (e.g., related iodo-pyridines like 4-Amino-3-iodopyridine, which has a mp of 100°C ).

- Spectroscopic Techniques : Use NMR to identify aldehyde protons (~9.8–10.2 ppm) and iodinated aromatic signals. FT-IR can confirm aldehyde C=O stretches (~1700 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for C₆H₄INO: 249.93 g/mol). Cross-reference with databases like NIST Chemistry WebBook for spectral libraries .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). For example, the iodine atom’s σ-hole can be analyzed to predict Suzuki-Miyaura coupling efficiency. Studies on correlation-energy functionals (e.g., Colle-Salvetti) highlight the importance of electron density distributions in reactivity predictions . Computational tools like Gaussian or ORCA can simulate transition states for mechanistic insights.

Q. How should researchers address discrepancies in reported iodination yields across different methods?

- Methodological Answer : Contradictions often arise from solvent effects, catalyst loading, or competing side reactions (e.g., dehalogenation). Systematic analysis involves:

- Control Experiments : Replicate conditions from conflicting studies while varying one parameter (e.g., solvent: DMF vs. THF).

- Kinetic Profiling : Use in-situ IR or UV-Vis to track reaction progress and identify intermediates.

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables. Standardized reporting, as advocated by WHO guidelines for experimental reproducibility, ensures comparability .

Q. What strategies stabilize this compound against degradation under acidic or basic conditions?

- Methodological Answer :

- pH Control : Store in neutral, anhydrous solvents (e.g., DCM) to prevent aldehyde oxidation or iodine loss.

- Derivatization : Convert the aldehyde to a stable oxime (e.g., using hydroxylamine hydrochloride), as seen in 2-Chloro-4-iodonicotinaldehyde oxime .

- Temperature : Avoid prolonged exposure to >40°C; refrigeration at 4°C in amber vials minimizes photodegradation.

Key Considerations for Experimental Design

- Regioselectivity in Functionalization : The iodine atom’s position (C4) directs further substitutions (e.g., C3 aldehyde group influences electrophilic aromatic substitution).

- Toxicity Handling : Use fume hoods and PPE; iodinated compounds may release hazardous vapors (see SDS guidelines in ).

- Cross-Coupling Applications : Prioritize palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki reactions, leveraging iodine’s leaving-group ability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.